molecular formula C6H4FNO2 B1663965 1-Fluoro-3-nitrobenzene CAS No. 402-67-5

1-Fluoro-3-nitrobenzene

Cat. No.: B1663965
CAS No.: 402-67-5
M. Wt: 141.1 g/mol
InChI Key: WMASLRCNNKMRFP-UHFFFAOYSA-N
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Description

1-Fluoro-3-nitrobenzene is an aromatic compound with the molecular formula C6H4FNO2 and a molecular weight of 141.10 g/mol . It is characterized by a benzene ring substituted with a fluorine atom at the first position and a nitro group at the third position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

1-Fluoro-3-nitrobenzene can be synthesized through several methods. One common synthetic route involves the nitration of fluorobenzene. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions are carefully controlled to ensure the selective introduction of the nitro group at the meta position relative to the fluorine atom .

Another method involves the silver-mediated fluorination of aryl silanes. This process uses silver oxide as a fluorinating agent in the presence of dimethyl sulfoxide and other reagents . The reaction is carried out at elevated temperatures to achieve the desired product.

Chemical Reactions Analysis

1-Fluoro-3-nitrobenzene undergoes various chemical reactions, including:

Scientific Research Applications

1-Fluoro-3-nitrobenzene is used in various scientific research applications:

Comparison with Similar Compounds

1-Fluoro-3-nitrobenzene can be compared with other nitrobenzene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and applications.

Properties

IUPAC Name

1-fluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4FNO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMASLRCNNKMRFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193201
Record name 1-Fluoro-3-nitrobenzene
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Molecular Weight

141.10 g/mol
Source PubChem
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CAS No.

402-67-5
Record name 1-Fluoro-3-nitrobenzene
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Record name 1-Fluoro-3-nitrobenzene
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Record name 1-FLUORO-3-NITROBENZENE
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Record name 1-Fluoro-3-nitrobenzene
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Record name 1-fluoro-3-nitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 1-fluoro-3-nitrobenzene a useful compound in organic synthesis?

A1: this compound serves as a valuable substrate for exploring nucleophilic aromatic substitution reactions. The presence of both a fluorine atom and a nitro group, both electron-withdrawing substituents, activates the aromatic ring towards nucleophilic attack. Furthermore, the differing leaving group abilities of fluorine and nitro groups allow for selectivity in these reactions. [, ]

Q2: How can this compound be synthesized from readily available starting materials?

A2: this compound can be efficiently synthesized from 1,3-dinitrobenzene through a nucleophilic aromatic substitution reaction. This involves reacting 1,3-dinitrobenzene with potassium fluoride in the presence of a suitable solvent like sulfolane at elevated temperatures (180-200°C). To drive the reaction towards product formation and prevent the reversible formation of nitrite, phthaloyl dichloride is employed as an additive. This methodology results in high yields of up to 92% for the desired this compound. []

Q3: What factors influence the selectivity of nucleophilic substitution in this compound?

A3: Research indicates that both enthalpy and entropy play significant roles in determining the selectivity of nucleophilic substitution in this compound. Studies utilizing aryloxide and arylthioxide ions as nucleophiles revealed unique relationships between activation parameters (ΔΔH≠, ΔΔS≠, ΔΔG≠) for the displacement of either the nitro or fluoro substituent. While entropy favors the displacement of the nitro group, enthalpy dictates its displacement in reactions with aryloxide and arylthioxide ions. These findings suggest that the selectivity in these reactions cannot be solely explained by hard-soft acid-base principles. []

Q4: Are there any computational studies on this compound?

A4: Yes, vibrational analysis studies have been conducted on this compound. [] These analyses provide valuable insights into the molecule's vibrational modes, force constants, and other structural properties, ultimately aiding in understanding its reactivity and behavior in different chemical environments.

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